Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

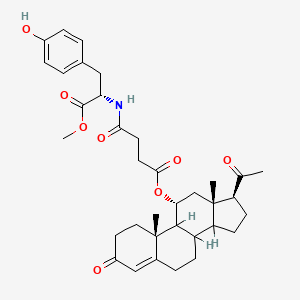

Glutathione (GSH) is a tripeptide composed of γ-glutamic acid, cysteine, and glycine . It was first discovered in 1888 from extracts of yeast and many animal tissues . GSH is an endogenous antioxidant capable of scavenging oxygen-derived free radicals . It’s involved in numerous basic biological processes, including protein and DNA synthesis, cell proliferation, and oxidation/reduction signaling .

Synthesis Analysis

GSH is synthesized from the constituent amino acids Glu, Cys, and Gly by means of sequential reactions . It’s composed of γ-glutamic acid, cysteine, and glycine . The synthesis process involves the removal of the γ-glutamyl moiety via either GGT on the renal brush-border membrane or through other GGT-expressing cells such as the vasculature, which is followed by the removal of Gly units via extracellular dipeptidases .Molecular Structure Analysis

The molecular formula of GSH is C10H17N3O6S . It’s a water-soluble tripeptide formed by the amino acids glutamic acid, cysteine, and glycine .Chemical Reactions Analysis

GSH is a potent antioxidant participating in numerous basic cellular processes, such as protein synthesis, DNA synthesis and repair, cell proliferation, and redox signaling . It’s also involved in the removal of the γ-glutamyl moiety via either GGT on the renal brush-border membrane or through other GGT-expressing cells .Physical And Chemical Properties Analysis

GSH is a water-soluble tripeptide . It’s the most abundant water-soluble non-protein thiol in the cell . GSH exists in the thiol-reduced (>98% of total GSH) and disulfide-oxidized (GSSG) forms .作用機序

GSH is fundamental for life by sustaining the adequate redox cell signaling needed to maintain physiological levels of oxidative stress fundamental to control life processes, and limiting excessive oxidative stress that causes cell and tissue damage . GSH activity is facilitated by activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) redox regulator pathway, releasing Nrf2 that regulates expression of genes controlling antioxidant, inflammatory, and immune system responses .

将来の方向性

Oral delivery of GSH remains challenging due to the physicochemical barriers in the gastrointestinal (GI) tract leading to low oral bioavailability . Several approaches have been explored to improve delivery, such as co-administration with penetration enhancers and enzymatic inhibitors, or encapsulation into nanoparticles, microemulsions, and liposomes . These approaches may be beneficial for the design and development of an oral formulation of GSH in the future .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the condensation of glycine, N-D-γ-glutamyl-L-cysteine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) as a coupling agent. The reaction is carried out in a suitable solvent under mild conditions to yield the desired product.", "Starting Materials": [ "Glycine", "N-D-γ-glutamyl-L-cysteine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve glycine and N-D-γ-glutamyl-L-cysteine in a suitable solvent.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Purify the crude product by column chromatography or recrystallization.", "Step 6: Analyze the purified product by various spectroscopic techniques to confirm its identity." ] } | |

CAS番号 |

108457-42-7 |

分子式 |

C9H13NO |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。